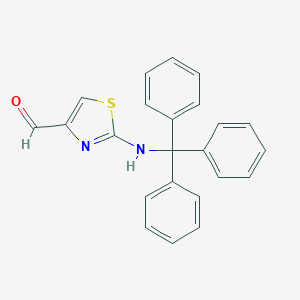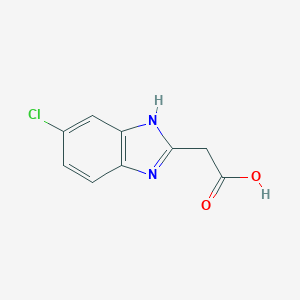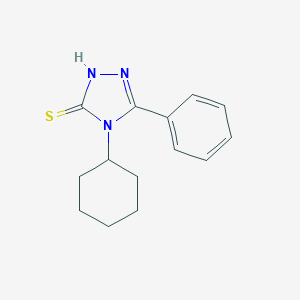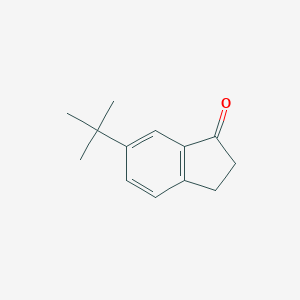
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The tert-butyl group attached to the sixth position of the indanone structure provides unique chemical properties and reactivity patterns.
Mechanism of Action
Target of Action
Compounds with a similar tert-butyl group have been found to exhibit antimicrobial activity and have been associated with the Transient Receptor Potential Cation Channel Subfamily V Member 3 (TRPV3) in mice .
Mode of Action
Similarly, the antibacterial activity of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), has been studied .
Biochemical Pathways
The tert-butyl group has been associated with biosynthetic and biodegradation pathways . It’s also worth noting that similar compounds have been associated with oxidative stress response pathways in fungi .
Pharmacokinetics
A study on a similar compound, tert-butyl ester-based prodrug, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .
Result of Action
For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to have antibacterial properties .
Action Environment
It’s worth noting that similar compounds have been classified as persistent, bioaccumulative, and toxic (pbt) chemicals, which are of particular concern due to their toxicity and their ability to remain in the environment for long periods of time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses tert-butylbenzene and succinic anhydride as starting materials, with aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated derivatives such as this compound-5-chloride.
Scientific Research Applications
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-Butylhydroquinone: Used as a food preservative and antioxidant.
2,6-Di-tert-butylphenol: Another antioxidant with similar structural features.
Uniqueness
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core structure, which imparts distinct reactivity and biological activity compared to other tert-butyl-substituted compounds
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICFYSNYODVXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
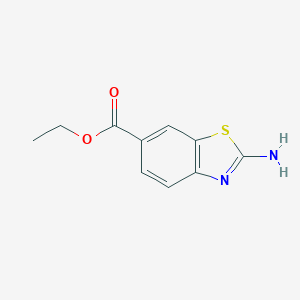
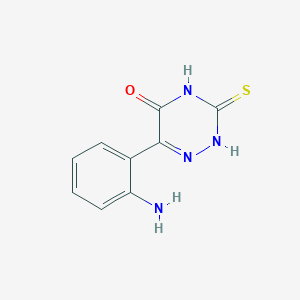
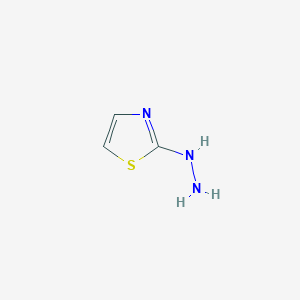
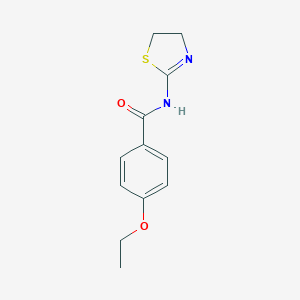
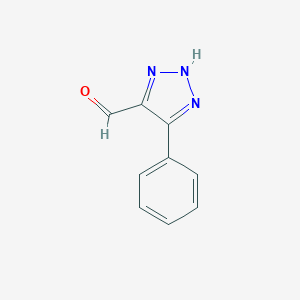
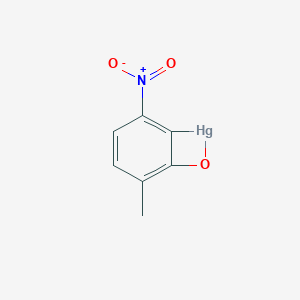

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)
![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

